molecular formula C15H23N3O3 B2576774 1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea CAS No. 1797179-76-0

1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea

Cat. No.: B2576774
CAS No.: 1797179-76-0
M. Wt: 293.367
InChI Key: YWCFMPBBRKAINT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a urea functional group, which is known for its versatility in chemical reactions and biological interactions.

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyethyl group: This step may involve alkylation reactions using reagents such as methoxyethyl halides.

    Coupling with the phenylurea moiety: The final step involves the formation of the urea linkage, which can be accomplished using reagents like isocyanates or carbamates under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its interactions with biological molecules, such as proteins and enzymes, to understand its potential biological activity.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to modulate biological pathways or target specific diseases.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)carbamate: This compound features a carbamate group instead of a urea group, which may result in different chemical and biological properties.

    1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiourea: The presence of a thiourea group can impart different reactivity and interactions compared to the urea group.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-20-10-8-16-15(19)17-12-3-5-13(6-4-12)18-9-7-14(11-18)21-2/h3-6,14H,7-11H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCFMPBBRKAINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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